Enhanced Avidin Binding via Caproyl Spacer
The defining feature of 18:1 Biotinyl Cap PE is its 6-carbon (caproyl) spacer linking the PE headgroup to biotin. This structural element is crucial for minimizing steric hindrance, thereby significantly enhancing the accessibility and binding capacity of the biotin moiety for avidin/streptavidin compared to biotinylated lipids lacking a spacer . Studies on analogous biotin-cap-DPPE lipids confirm this effect, demonstrating a substantial increase in avidin binding efficiency to lipid bilayers when the cap spacer is present [1]. While direct KD values for 18:1 Biotinyl Cap PE are not published, the biotin-streptavidin interaction is well-characterized with an extremely high affinity (KD ≈ 10⁻¹⁵ M), and the cap spacer ensures this near-theoretical binding is achievable in a membrane context [2].
| Evidence Dimension | Avidin binding efficiency to lipid bilayers |
|---|---|
| Target Compound Data | Enhanced binding; Spacer projects biotin for optimal accessibility [REFS-1, REFS-2] |
| Comparator Or Baseline | Biotinylated lipids without a spacer (e.g., direct biotin-PE conjugates) |
| Quantified Difference | Not explicitly quantified for 18:1 chain, but class-level data for cap spacer lipids shows significant enhancement |
| Conditions | Lipid bilayer surface functionalization |
Why This Matters
For procurement, this structural differentiation ensures that 18:1 Biotinyl Cap PE, not a generic biotinyl-PE, is the required lipid for achieving maximum avidin/streptavidin binding density on membrane surfaces.
- [1] Creative Enzymes. (n.d.). 16:0 Biotinyl Cap PE. Product Page. View Source
- [2] Shochem Blog. (2025). Kan DPPE - CAP - Biotinyl användas i lipid -tvåskiktsstudier? View Source
